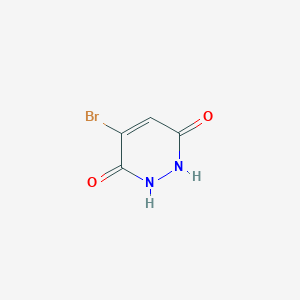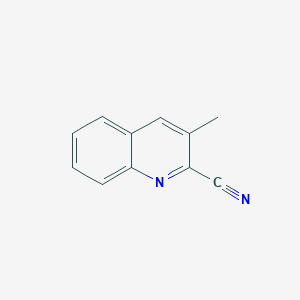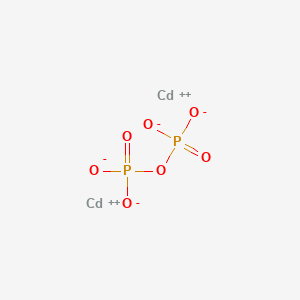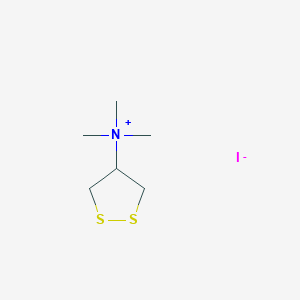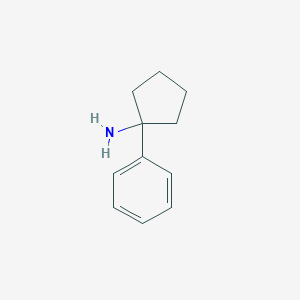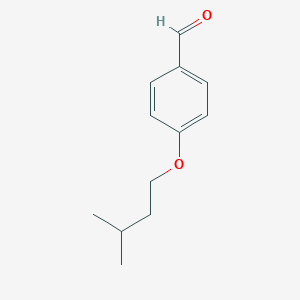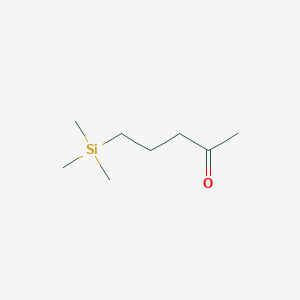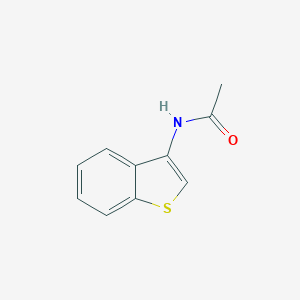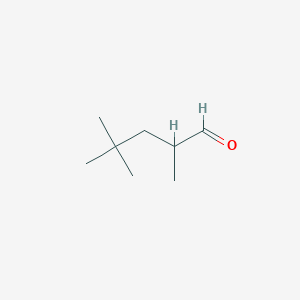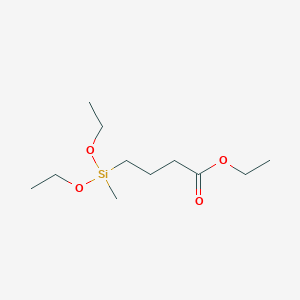![molecular formula C16H18N2 B103244 N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline CAS No. 18150-14-6](/img/structure/B103244.png)
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline, also known as DMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPPA is a fluorescent ligand that binds to the α7 nicotinic acetylcholine receptor (α7nAChR), a protein that plays a crucial role in various physiological processes. In
作用机制
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline binds to the α7nAChR with high affinity and selectivity. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The exact mechanism of action of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline on α7nAChR is not fully understood, but it is believed to involve the stabilization of the receptor in an active state.
生化和生理效应
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been shown to have various biochemical and physiological effects on α7nAChR. These effects include the modulation of receptor desensitization and the enhancement of receptor activation. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects suggest that N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline may have potential therapeutic applications in various neurological and psychiatric disorders.
实验室实验的优点和局限性
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has several advantages for lab experiments. It is a highly specific and selective ligand for α7nAChR, which allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline is also a fluorescent ligand, which allows for real-time imaging of the receptor in living cells and tissues. However, N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has some limitations for lab experiments. It is a relatively large molecule, which may limit its penetration into certain tissues and cells. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline also has a relatively short half-life, which may limit its use in long-term experiments.
未来方向
There are several future directions for the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in scientific research. One potential direction is the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based probes for the imaging and quantification of α7nAChR in vivo. Another potential direction is the use of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in the study of the role of α7nAChR in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Finally, the development of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline-based drugs for the treatment of these disorders is also a promising future direction.
合成方法
The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline involves the reaction of 2-bromopyridine with (E)-1-(dimethylamino)-3-(4-(prop-1-en-2-yl)phenyl)prop-2-en-1-one in the presence of a palladium catalyst. This reaction yields N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline in high purity and yield. The synthesis of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been well-established and can be easily reproduced in a laboratory setting.
科学研究应用
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has been used extensively in scientific research as a fluorescent ligand for α7nAChR. The α7nAChR is a protein that is expressed in various tissues and plays a crucial role in various physiological processes, including learning and memory, inflammation, and pain. The binding of N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline to α7nAChR allows for the visualization and quantification of the receptor in living cells and tissues. N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline has also been used to study the pharmacology and physiology of α7nAChR, including its modulation by various drugs and agonists.
属性
CAS 编号 |
18150-14-6 |
|---|---|
产品名称 |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
InChI |
InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+ |
InChI 键 |
HMJPNNRBGBKUNV-OUKQBFOZSA-N |
手性 SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
规范 SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



